Cas no 2229487-64-1 (3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol)

3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol
- 2229487-64-1
- EN300-1787312
-
- インチ: 1S/C10H19N3O/c1-4-13-8(3)10(7(2)12-13)9(5-11)6-14/h9,14H,4-6,11H2,1-3H3
- InChIKey: LBEBGVLCTNETMH-UHFFFAOYSA-N
- ほほえんだ: OCC(CN)C1C(C)=NN(CC)C=1C
計算された属性
- せいみつぶんしりょう: 197.152812238g/mol
- どういたいしつりょう: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787312-2.5g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 2.5g |
$2828.0 | 2023-09-19 | ||
Enamine | EN300-1787312-1g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 1g |
$1442.0 | 2023-09-19 | ||
Enamine | EN300-1787312-0.25g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 0.25g |
$1328.0 | 2023-09-19 | ||
Enamine | EN300-1787312-0.5g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 0.5g |
$1385.0 | 2023-09-19 | ||
Enamine | EN300-1787312-5g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 5g |
$4184.0 | 2023-09-19 | ||
Enamine | EN300-1787312-10g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 10g |
$6205.0 | 2023-09-19 | ||
Enamine | EN300-1787312-5.0g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1787312-1.0g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1787312-10.0g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1787312-0.1g |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2229487-64-1 | 0.1g |
$1269.0 | 2023-09-19 |
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-olに関する追加情報
Comprehensive Overview of 3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2229487-64-1)
3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2229487-64-1) is a specialized organic compound that has garnered significant interest in pharmaceutical and chemical research. This compound features a unique molecular structure combining an amino propanol backbone with a pyrazole ring, making it a versatile intermediate for drug discovery and material science applications. Researchers and industry professionals frequently search for its synthesis methods, physicochemical properties, and potential applications, reflecting its growing relevance in modern chemistry.
The molecular formula of 3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is C10H19N3O, with a molecular weight of 197.28 g/mol. Its structure includes a 1-ethyl-3,5-dimethyl-1H-pyrazole moiety linked to a propan-1-ol chain bearing an amino group. This configuration imparts unique solubility and reactivity characteristics, making it valuable for designing bioactive molecules. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such structurally diverse intermediates.
One of the key applications of 3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol lies in medicinal chemistry, where it serves as a building block for heterocyclic compounds with potential therapeutic effects. The pyrazole ring is a common pharmacophore in drugs targeting inflammation, CNS disorders, and metabolic diseases. Researchers exploring fragment-based drug design often inquire about its derivatization potential, highlighting its role in optimizing drug candidates. Additionally, its hydrogen-bonding capacity makes it suitable for developing molecular probes and imaging agents.
From a synthetic perspective, CAS No. 2229487-64-1 can be prepared via multi-step organic reactions, including condensation, reduction, and functional group interconversion. Optimizing its yield and purity is a frequent topic in process chemistry forums, particularly for scale-up production. Environmental considerations have also led to searches for solvent-free synthesis or catalytic methods to produce this compound sustainably, aligning with the green chemistry principles emphasized in recent years.
The physicochemical properties of 3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol include moderate water solubility due to its polar functional groups, with logP values suggesting balanced lipophilicity for drug delivery. Stability studies under various pH and temperature conditions are often queried, as they are critical for formulation development. Analytical techniques like HPLC, NMR, and mass spectrometry are typically employed for characterization, addressing common quality control questions from purchasers.
Market-wise, the demand for CAS No. 2229487-64-1 is driven by pharmaceutical companies and research institutions focusing on small-molecule therapeutics. Its niche applications in agrochemicals and functional materials also contribute to its commercial value. Suppliers often highlight its availability as a custom synthesis product, catering to the need for tailored intermediates in R&D. Discussions about patent landscapes and regulatory compliance further underscore its importance in industrial chemistry.
In conclusion, 3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2229487-64-1) represents a compelling case study in the intersection of structural complexity and practical utility. Its role in advancing drug discovery pipelines and material innovation ensures continued relevance. For researchers seeking detailed spectroscopic data or application protocols, this compound offers abundant opportunities for exploration and development.
2229487-64-1 (3-amino-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol) 関連製品
- 1261755-89-8(2-Chloro-6-(2,4,5-trichlorophenyl)nicotinic acid)
- 1217683-71-0((S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide)
- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)
- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)
- 941913-73-1(N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide)
- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)
- 2193067-51-3(6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene)
- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)




